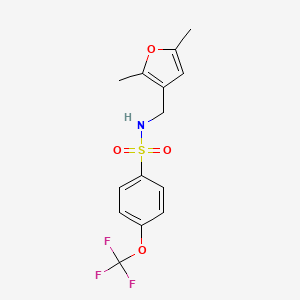

N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S/c1-9-7-11(10(2)21-9)8-18-23(19,20)13-5-3-12(4-6-13)22-14(15,16)17/h3-7,18H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHESJQVHOCIUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

Formation of the Furan Derivative: The initial step involves the synthesis of 2,5-dimethylfuran. This can be achieved through the acid-catalyzed cyclization of 2,5-hexanedione.

Sulfonamide Formation: The furan derivative is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize costs. This includes using continuous flow reactors for better control over reaction parameters and scaling up the purification processes to handle larger quantities of material efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

Oxidation: Products include furanones and other oxygenated compounds.

Reduction: Products include primary or secondary amines.

Substitution: Products depend on the nucleophile used but typically involve the replacement of the trifluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its presence in various drugs, and the trifluoromethoxy group can enhance the compound’s metabolic stability and bioavailability. Researchers explore its use in developing new therapeutic agents, particularly in targeting enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Wirkmechanismus

The mechanism by which N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the sulfonamide group can interact with active sites through hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The compound is compared below with three structurally related molecules from the provided evidence:

Key Observations:

Trifluoromethoxy Group : Common in all three compounds, this substituent enhances lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration or prolonged half-life.

Heterocyclic Systems: The target compound’s furan ring is less sterically demanding compared to the thienopyrimidine in 14a or the oxazolidinone in patent compounds. Furan derivatives may exhibit faster metabolic clearance due to susceptibility to cytochrome P450 oxidation .

Sulfonamide vs.

Metabolic and Physicochemical Properties

- Metabolic Stability: The furan group in the target compound may render it more prone to oxidative metabolism compared to the thienopyrimidine or oxazolidinone systems, which are often stabilized by electron-withdrawing substituents.

Biologische Aktivität

N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C16H16F3NO4S

- Molecular Weight: 373.36 g/mol

- CAS Number: 2320682-18-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to various physiological effects. The trifluoromethoxy group may enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting key metabolic pathways. While specific data on this compound is limited, its structural analogs suggest potential efficacy against a range of pathogens.

Anticancer Activity

Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells. For example, compounds with furan moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Data Table: Biological Activities of Related Compounds

Case Studies

- Antimicrobial Screening : A study investigated the antimicrobial properties of various sulfonamide derivatives, including those with furan substitutions. Results indicated that these compounds inhibited bacterial growth significantly at concentrations as low as 20 µM, suggesting that this compound may exhibit similar properties.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that compounds structurally related to this compound induced apoptosis at concentrations ranging from 10 to 50 µM. These findings highlight the potential of this compound as a lead in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.